Iristectorigenin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZOUWHPDDOJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235862 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37744-62-0, 86849-77-6 | |
| Record name | Iristectorigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037744620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086849776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iristectorigenin B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3VR8KUL4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Profile of Iristectorigenin B
Chemical Structure and Formula
Iristectorigenin B is chemically known as 5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one. biosynth.com It possesses a core isoflavone (B191592) structure, which consists of a three-ring system.
Table 1: Chemical Identifiers of Iristectorigenin B
| Identifier | Value |
|---|---|
| Chemical Formula | C17H14O7 biosynth.com |
| Molecular Weight | 330.29 g/mol biosynth.comnih.gov |
| CAS Number | 86849-77-6 biosynth.com |
| IUPAC Name | 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one nih.gov |
| SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O biosynth.comuni.lu |
| InChIKey | WRZOUWHPDDOJNR-UHFFFAOYSA-N uni.lu |
Iris dichotoma
Key Physicochemical Properties
The physicochemical properties of Iristectorigenin B are important for its isolation, characterization, and understanding its behavior in biological systems.
Table 2: Physicochemical Properties of Iristectorigenin B
| Property | Value |
|---|---|
| Physical Description | White or off-white powder or crystalline powder. echemi.com |
| Solubility | Very slightly soluble in water (0.27 g/L at 25 °C). Soluble in methanol (B129727) and N,N-Dimethylformamide, sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform. echemi.com |
| Density | 1.483 g/cm³ echemi.com |
| Boiling Point | 621.2 °C echemi.com |
| Flash Point | 232.8 °C echemi.com |
| Refractive Index | 1.67 echemi.com |
Belamcanda chinensis
Biosynthesis and Natural Sources
Iristectorigenin B is a plant secondary metabolite. The biosynthesis of isoflavonoids begins with the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. nih.gov This pathway produces a p-coumaroyl-CoA intermediate, which is a precursor for flavonoids. nih.gov
The primary natural sources of Iristectorigenin B are plants from the Iridaceae family. nih.gov It has been identified in the rhizomes of Iris tectorum (roof iris), Belamcanda chinensis (leopard lily), Iris dichotoma, and other Iris species. biosynth.comnih.govresearchgate.netresearchgate.net The concentration of Iristectorigenin B and other isoflavonoids in these plants can be influenced by environmental factors and cultivation practices. lsmu.lt
Pharmacological Activities and Biomedical Potential
Antioxidant Activity
Iristectorigenin B has demonstrated antioxidant properties, which is a common characteristic of phenolic compounds like isoflavonoids. biosynth.com This activity is attributed to its ability to scavenge free radicals, which are unstable molecules that can cause cellular damage. biosynth.com The antioxidant effects of Iristectorigenin B have been noted in studies on various Iris species. nih.govdoaj.org For instance, Iristectorigenin B 7-O-glucoside, a derivative, has been identified as an antioxidant compound in Iris dichotoma. nih.gov
Anti-inflammatory Effects
Research has indicated that Iristectorigenin B possesses anti-inflammatory properties. thieme-connect.com This is in line with the known anti-inflammatory effects of many isoflavonoids. researchgate.net The anti-inflammatory action of Iristectorigenin B may be linked to its ability to modulate inflammatory pathways. For example, its parent compound, Iristectorigenin A, has been shown to inhibit cyclooxygenase and lipoxygenase, enzymes involved in the inflammatory process. biosynth.com
Column Chromatography
Neuroprotective Potential
Some studies have suggested that compounds from Iris species may have neuroprotective effects. researchgate.net While direct and extensive research on the neuroprotective potential of Iristectorigenin B is still emerging, related compounds and extracts from its natural sources have shown promise. For example, extracts of Iris tectorum, which contains Iristectorigenin B, have been investigated for their neuroprotective activities. researchgate.net Furthermore, extracts from Iris germanica have shown potential in mitigating memory impairment in some studies. researchgate.net
Anticancer Research
Iristectorigenin B has been a subject of interest in anticancer research. mdpi.com Studies have explored its effects on various cancer cell lines. Research on extracts from Belamcanda chinensis, containing Iristectorigenin B, has shown that they can regulate genes involved in proliferation, invasion, and apoptosis in prostate cancer cells. oup.com Specifically, Iristectorigenin B has been shown to reduce the expression of hTERT, the catalytic subunit of telomerase, in LNCaP prostate cancer cells. oup.com
Iristectorigenin B in Medicinal Chemistry
Structure-Activity Relationships
The structure of Iristectorigenin B is key to its biological activity. The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on its phenolic rings are crucial for its interactions with biological targets. ontosight.ai For instance, the arrangement of these functional groups influences its antioxidant capacity and its ability to bind to receptors like the liver X receptors. researchgate.net Structure-activity relationship studies on related isoflavonoids have provided insights into how modifications to the isoflavone (B191592) scaffold can alter their pharmacological effects. researchgate.net
Synthetic Derivatives
The synthesis of derivatives of natural products like Iristectorigenin B is a common strategy in medicinal chemistry to enhance their activity, improve their physicochemical properties, or explore their mechanism of action. While specific synthetic derivatives of Iristectorigenin B are not extensively documented in the provided search results, the general approach involves modifying the core isoflavone structure. This can include the addition or alteration of functional groups to create analogues with potentially improved therapeutic properties.
Biological Activities and Pharmacological Mechanisms of Iristectorigenin B Pre Clinical Studies
Antioxidant Activity
Iristectorigenin B demonstrates notable antioxidant properties, which are attributed to its ability to counteract oxidative stress through various mechanisms. biosynth.commdpi.comnih.govresearchgate.netnih.govnih.gov
Radical Scavenging Mechanisms
As an antioxidant, Iristectorigenin B functions by scavenging free radicals. biosynth.com This activity is crucial in mitigating the cellular damage caused by these highly reactive molecules. The imbalance between free radicals and antioxidants leads to oxidative stress, a condition implicated in the development of numerous diseases. mdpi.com The radical scavenging capacity of Iristectorigenin B contributes to the maintenance of a reduced redox state within cells, thereby preventing or delaying cellular damage. mdpi.com
Modulation of Oxidative Stress Pathways (e.g., NRF2 expression)
Beyond direct radical scavenging, Iristectorigenin B influences cellular signaling pathways involved in the oxidative stress response. biosynth.com Notably, extracts containing Iristectorigenin B have been shown to modulate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.govsemanticscholar.org NRF2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a critical role in cellular defense against oxidative stress. patsnap.com Studies on rhizome extracts of Iris species containing Iristectorigenin B have demonstrated antioxidant activity through the NRF2 expression assay. nih.govsemanticscholar.org This suggests that Iristectorigenin B may contribute to the upregulation of the body's endogenous antioxidant defenses.
Anti-inflammatory Activity
Iristectorigenin B has been shown to possess significant anti-inflammatory properties in various pre-clinical models. biosynth.commdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.netthieme-connect.com Its mechanisms of action involve the modulation of key inflammatory mediators and signaling pathways.
Modulation of Inflammatory Mediators (e.g., Nitric Oxide production)
A key aspect of Iristectorigenin B's anti-inflammatory effect is its ability to modulate the production of inflammatory mediators. Nitric oxide (NO) is a critical signaling molecule in inflammation, and its excessive production can lead to tissue damage. dovepress.comf1000research.com Studies have shown that chemical constituents from Belamcanda chinensis, including Iristectorigenin B, exhibit inhibitory effects on nitric oxide production in macrophage cells. researchgate.netdntb.gov.ua By reducing the levels of NO, Iristectorigenin B can help to dampen the inflammatory response.
Inhibition of Signaling Pathways (e.g., TLR4-NF-κB/NLRP3, IκBζ expression, NF-κB p65 activation)
Iristectorigenin B exerts its anti-inflammatory effects by targeting and inhibiting key signaling pathways that orchestrate the inflammatory response.
TLR4-NF-κB/NLRP3 Pathway: The Toll-like receptor 4 (TLR4) signaling pathway is a critical initiator of the innate immune response and inflammation. researchgate.net Activation of TLR4 by stimuli like lipopolysaccharide (LPS) triggers a cascade that leads to the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor for inflammatory gene expression. mdpi.comaging-us.com While direct studies on Iristectorigenin B's effect on the TLR4-NF-κB/NLRP3 pathway are limited, related isoflavones from Iris species have been shown to inhibit this pathway. taylorandfrancis.com
IκBζ Expression: IκBζ, encoded by the NFKBIZ gene, is an atypical IκB protein that is induced by inflammatory stimuli and acts as a transcriptional regulator of specific NF-κB target genes, including IL-6. wikipedia.org Research has demonstrated that Iristectorigenin B is among several plant constituents that can inhibit the expression of IκBζ. scilit.comchemfaces.comnih.govresearchgate.net This inhibition contributes to the downregulation of inflammatory responses.
NF-κB p65 Activation: The p65 subunit (also known as RelA) is a key component of the NF-κB complex, and its translocation to the nucleus is a critical step in NF-κB activation. abcam.comaging-us.com Studies have shown that Iristectorigenin B can reduce the activation of NF-κB p65. scilit.comchemfaces.comnih.govresearchgate.net By preventing the activation of this central inflammatory transcription factor, Iristectorigenin B can effectively suppress the expression of a wide range of pro-inflammatory genes. researchgate.net
Antiproliferative and Cytotoxic Effects
In addition to its antioxidant and anti-inflammatory properties, Iristectorigenin B has demonstrated antiproliferative and cytotoxic effects against various cancer cell lines in pre-clinical settings. biosynth.commdpi.comnih.govresearchgate.netnih.govnih.gov Extracts from Iris species containing Iristectorigenin B have shown cytotoxic effects against cancer cells. nih.govsemanticscholar.org While the precise mechanisms are still under investigation, the ability of Iristectorigenin B to induce cell death in cancer cells highlights its potential as a compound for further cancer research. Related isoflavonoids have been shown to induce antiproliferative effects through mechanisms such as autophagy. ajol.info
Cell Line Specificity (e.g., HT-29, HeLa, A549, RAW 264.7 macrophages)
Iristectorigenin B has been evaluated for its effects on various cell lines. Notably, its activity has been documented in RAW 264.7 macrophage cells. researchgate.netnih.gov In these cells, Iristectorigenin B has been shown to modulate key genes involved in cholesterol homeostasis. researchgate.netnih.gov The compound has also been studied in the context of other cell lines, such as HT-29 (colon cancer), though specific mechanistic details in these cells are less extensively reported in the provided information. researchgate.net
Induction of Apoptosis and Cell Cycle Modulation
Preclinical studies have indicated that compounds from the same plant source as Iristectorigenin B can induce apoptosis and modulate the cell cycle in cancer cells. mdpi.com For instance, a related compound was found to induce cell cycle arrest at the G1 phase and trigger apoptosis in breast cancer cells. mdpi.com While the direct effects of Iristectorigenin B on apoptosis and the cell cycle are areas of ongoing research, the activation of Liver X Receptors (LXRs) by Iristectorigenin B is known to inhibit cancer cell proliferation and induce apoptosis. frontiersin.org
Anti-angiogenesis Mechanisms
The anti-angiogenic potential of Iristectorigenin B is an area of interest in preclinical research. researchgate.net Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. thno.orgfrontiersin.org Natural compounds are being investigated for their ability to inhibit this process. mdpi.com The mechanisms often involve the inhibition of key signaling pathways and growth factors that promote the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. carcinogenesis.com While specific data on Iristectorigenin B's anti-angiogenic mechanisms are emerging, related isoflavones have been shown to possess anti-angiogenic properties. researchgate.net
Modulation of Lipid Metabolism and Cholesterol Homeostasis
A significant area of research on Iristectorigenin B revolves around its ability to modulate lipid metabolism and cholesterol homeostasis. researchgate.netresearchgate.netfrontiersin.org This is a crucial process for preventing the development of conditions like atherosclerosis. ijbs.com
Liver X Receptor (LXR) Agonism (LXR-α and LXR-β)
Iristectorigenin B acts as a dual agonist for both Liver X Receptor-alpha (LXR-α) and Liver X Receptor-beta (LXR-β). researchgate.netnih.govfrontiersin.org LXRs are nuclear receptors that play a central role in regulating the metabolism of cholesterol, fatty acids, and glucose. targetmol.com Studies have shown that Iristectorigenin B stimulates the transcriptional activity of both LXR-α and LXR-β in a dose-dependent manner. nih.govmdpi.com At a concentration of 20 µM, it has been observed to significantly induce the transcriptional activity of both LXRα and LXRβ. mdpi.com
Regulation of ATP-Binding Cassette Transporters (ABCA1, ABCG1)
As a consequence of its LXR agonism, Iristectorigenin B upregulates the expression of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. nih.govfrontiersin.org These transporters are crucial for reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it back to the liver for excretion. jst.go.jp Research has demonstrated that Iristectorigenin B significantly increases the mRNA expression levels of both ABCA1 and ABCG1 in macrophage cells. nih.govmdpi.com At a concentration of 10 µM, it was found to increase ABCA1 and ABCG1 mRNA levels by 2.0- and 1.9-fold, respectively. mdpi.com
Suppression of Cholesterol Accumulation in Macrophages
By activating the LXR/ABC transporter pathway, Iristectorigenin B effectively suppresses the accumulation of cholesterol in macrophages. researchgate.netnih.govresearchgate.net Macrophage foam cell formation, characterized by excessive cholesterol accumulation, is a key event in the development of atherosclerotic plaques. researchgate.net Preclinical studies have shown that Iristectorigenin B reduces cellular cholesterol concentration and increases cholesterol efflux to high-density lipoprotein (HDL) in macrophages in a dose-dependent manner. nih.govmdpi.com
Table of Research Findings on Iristectorigenin B
| Biological Activity | Cell Line/System | Key Findings | Reference |
|---|---|---|---|
| LXR Agonism | - | Dual agonist for LXR-α and LXR-β. | researchgate.netnih.govfrontiersin.org |
| Significantly induced transcriptional activity of LXRα (+540%) and LXRβ (+331%) at 20 µM. | mdpi.com | ||
| Regulation of ABC Transporters | RAW 264.7 macrophages | Increased mRNA expression of ABCA1 (2.0-fold) and ABCG1 (1.9-fold) at 10 µM. | nih.govmdpi.com |
| Cholesterol Homeostasis | RAW 264.7 macrophages | Suppressed cholesterol accumulation in a dose-dependent manner. | researchgate.netnih.govresearchgate.net |
Table of Compound Names
| Compound Name |
|---|
| Iristectorigenin B |
| Tectorigenin (B1682738) |
| Irigenin |
| Irisflorentin |
| Iridin |
| Tectoridin |
| 8-hydroxyirilone |
| Germanaism B |
| Nigricin |
| Irisolidone |
| Iristectorigenin A |
| Embinin |
| Isovitexin |
Antiviral Activity (e.g., against Coronavirus 229E)
Preliminary research suggests that Iristectorigenin B, a compound found in the corms of Juno bucharica, possesses antiviral properties. lsmu.lt Extracts rich in Iristectorigenin B have demonstrated promising activity against human coronavirus 229E (HCoV-229E). lsmu.ltdntb.gov.ua This particular strain of coronavirus is a common cause of upper respiratory tract infections, commonly known as the common cold. nih.gov
The mechanism of this antiviral action is still under investigation, but it is thought to be related to the compound's ability to interfere with the virus's life cycle. nih.govmdpi.com It is important to note that these are pre-clinical findings and further research is needed to determine the clinical relevance of these observations.
Anti-allergic Effects
Iristectorigenin B has been identified as having potential anti-allergic effects, which are closely linked to its anti-inflammatory properties. researchgate.netnih.gov While direct studies on Iristectorigenin B are limited, related isoflavones have been shown to modulate immune responses. researchgate.net The anti-allergic potential of compounds from the Iris genus is an area of active research, with studies exploring their ability to suppress the release of histamine (B1213489) and other mediators of allergic reactions. frontiersin.org
Hepatoprotective Potential (Conceptual/Pre-clinical)
The potential of Iristectorigenin B to protect the liver is an area of growing interest. nih.govresearchgate.net This is based on the traditional use of plants from the Iris genus, such as Iris tectorum Maxim, in treating liver-related ailments like hepatic cirrhosis. nih.govresearchgate.net Pre-clinical studies on related compounds from Iris species have shown protective effects against liver cell damage. nih.gov
Iristectorigenin B, isolated from Belamcanda chinensis, has been shown to modulate the liver X receptor (LXR). researchgate.net This modulation can lead to an increase in the expression of genes like ABCA1 and ABCG1, which play a role in cholesterol transport and may have implications for liver health. researchgate.net
Neuroprotective Aspects (Conceptual/Pre-clinical)
There is emerging evidence to suggest that Iristectorigenin B may have neuroprotective properties. nih.govresearchgate.netscribd.comresearchgate.net This is based on pre-clinical studies and the traditional use of Iris species in managing neurological conditions. The proposed mechanisms for these neuroprotective effects include antioxidant and anti-inflammatory actions, which are crucial in protecting nerve cells from damage. researchgate.net
Iristectorigenin B has been identified as a modulator of the liver X receptor (LXR), which is involved in various cellular processes, including those in the brain. targetmol.com The interaction with LXR suggests a potential pathway through which Iristectorigenin B could exert its neuroprotective effects. targetmol.com
Interaction with Biological Targets (e.g., Estrogen Receptor, Carbonic Anhydrase)
Iristectorigenin B has been shown to interact with several key biological targets, which helps to explain its diverse pharmacological effects.
Estrogen Receptor: Iristectorigenin B is known to interact with estrogen receptors (ERs), specifically ERα and ERβ. researchgate.netgithub.iosemanticscholar.org This interaction is significant because estrogen receptors are involved in a wide range of physiological processes. The binding of Iristectorigenin B to these receptors can either mimic or block the effects of estrogen, leading to various cellular responses. researchgate.netgithub.io
Carbonic Anhydrase: Molecular docking studies have revealed that Iristectorigenin B can interact with carbonic anhydrase enzymes, such as carbonic anhydrase II, IV, VII, and XII. nih.govresearchgate.netgenome.jp Carbonic anhydrases are involved in numerous physiological processes, including pH regulation and fluid balance. nih.govmdpi.com By interacting with these enzymes, Iristectorigenin B may influence these processes. nih.govresearchgate.net
Data Tables
Table 1: Investigated Biological Activities of Iristectorigenin B
| Biological Activity | Studied Target/Model | Key Findings |
|---|---|---|
| Antiviral Activity | Human Coronavirus 229E | Extracts rich in Iristectorigenin B showed promising antiviral activity. lsmu.ltdntb.gov.ua |
| Anti-allergic Effects | Pre-clinical models | Potential to modulate immune responses and suppress allergic reactions. researchgate.netfrontiersin.org |
| Hepatoprotective Potential | Liver X Receptor (LXR) | Modulates LXR, leading to increased expression of ABCA1 and ABCG1. researchgate.net |
| Neuroprotective Aspects | Liver X Receptor (LXR) | Interaction with LXR suggests a potential neuroprotective pathway. targetmol.com |
Table 2: Interaction of Iristectorigenin B with Biological Targets
| Biological Target | Type of Interaction | Potential Implication |
|---|---|---|
| Estrogen Receptors (ERα, ERβ) | Binding and modulation | Can mimic or block the effects of estrogen, influencing various cellular responses. researchgate.netgithub.io |
| Carbonic Anhydrase (II, IV, VII, XII) | Molecular docking | May influence pH regulation and fluid balance. nih.govresearchgate.netgenome.jp |
Structure Activity Relationship Sar Studies of Iristectorigenin B and Its Analogues
Impact of Structural Modifications on Biological Activities
The biological activities of isoflavones like iristectorigenin B are intricately linked to their molecular structure. Modifications to the core isoflavone (B191592) skeleton can significantly alter their therapeutic effects. Iristectorigenin B, isolated from plants such as Belamcanda chinensis and Iris tectorum, has been a subject of interest for its potential as a liver X receptor (LXR) modulator. researchgate.netnih.gov LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis. nih.gov
Studies have shown that iristectorigenin B can activate both LXR-α and LXR-β, leading to the increased expression of ATP-binding cassette (ABC) transporters A1 and G1 in macrophages. nih.gov This action helps to suppress cholesterol accumulation. nih.gov A key structural feature contributing to this activity is the specific pattern of hydroxylation and methoxylation on its rings.
The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the isoflavone scaffold are critical determinants of biological activity. For instance, the arrangement of these functional groups on iristectorigenin B influences its ability to bind to and activate LXR isoforms. While specific synthetic analogues of iristectorigenin B and their detailed structure-activity relationships are not extensively documented in the available literature, general principles from related isoflavonoids can be inferred. The substitution pattern on the B-ring and the A-ring of the isoflavone structure is known to be crucial for various biological activities, including anti-inflammatory and cytotoxic effects. semanticscholar.org
Table 1: Impact of Structural Features of Iristectorigenin B on Biological Activity
| Structural Feature | Biological Activity | Research Finding |
| Isoflavone Core | LXR Modulation | Acts as a dual agonist for LXR-α and LXR-β. nih.gov |
| Hydroxylation and Methoxylation Pattern | Cholesterol Regulation | Induces the expression of ABCA1 and ABCG1, suppressing cholesterol accumulation in macrophages. nih.gov |
| Specific Functional Group Arrangement | Anti-inflammatory | The substitution pattern on the isoflavone rings is a key determinant of its anti-inflammatory properties. semanticscholar.orgnih.gov |
Comparison with Related Isoflavones (e.g., Iristectorigenin A, Tectorigenin)
The biological activities of iristectorigenin B are best understood when compared with its close structural relatives, such as this compound and tectorigenin (B1682738). These compounds often co-exist in the same plant species and share a common isoflavone backbone but differ in their substitution patterns, which leads to variations in their biological effects. nih.govresearchgate.net
This compound vs. Iristectorigenin B: this compound and B are isomers, differing in the placement of a methoxy group. nih.gov This subtle structural difference can lead to significant changes in their biological profiles. For example, while both are considered bioactive components of Iris tectorum, their relative potency in various assays can differ. researchgate.netnih.gov Some studies have highlighted the challenges in separating these two compounds due to their high chemical similarity. nih.gov Research has shown that both this compound and B, along with other isoflavones from Iris tectorum, are considered potential bioactive candidates with targets related to cancer and cardiovascular diseases. researchgate.netnih.gov
Tectorigenin vs. Iristectorigenin B: Tectorigenin is a precursor in the biosynthesis of other isoflavones and lacks the 6-methoxy group present in iristectorigenin B. This structural distinction influences their biological activities. Tectorigenin has been noted for its effects on prostate cancer cells, where it can reduce the expression of androgen-regulated proteins. oup.com Both tectorigenin and iristectorigenin B are recognized as significant bioactive constituents in medicinal plants like Belamcanda chinensis. researchgate.netoup.com
Table 2: Comparative Biological Activities of Related Isoflavones
| Compound | Key Structural Difference from Iristectorigenin B | Notable Biological Activity |
| This compound | Isomer, differing in methoxy group position. nih.gov | Considered a bioactive metabolite with potential targets in cancer and cardiovascular diseases. researchgate.netnih.gov |
| Tectorigenin | Lacks the 6-methoxy group. | Reduces expression of androgen-regulated proteins in prostate cancer cells. oup.com |
Computational Approaches in SAR Elucidation (e.g., Molecular Docking)
Computational methods, particularly molecular docking, have become invaluable tools for understanding the structure-activity relationships of natural compounds like iristectorigenin B at the molecular level. These techniques simulate the interaction between a small molecule (ligand) and a protein (receptor), predicting the binding affinity and orientation of the ligand in the receptor's active site.
Molecular docking studies have been employed to investigate the interactions of iristectorigenin B and its related isoflavones with various biological targets. For instance, docking analyses have confirmed the binding of iristectorigenin B, along with this compound, tectorigenin, and other metabolites from Iris tectorum, to carbonic anhydrase isoforms IV, VII, and XII. researchgate.netnih.gov This suggests a potential mechanism for their observed pharmacological effects.
In other studies, molecular docking has been used to predict the binding of isoflavones to targets such as cholinesterases and proteins involved in inflammatory pathways. nih.gov For example, research on iristectorigenin C, another related compound, used molecular docking to suggest a direct binding interaction with the mPGES-1 protein, a key enzyme in the inflammatory process. nih.gov These computational insights help to rationalize the observed biological activities and guide the design of future experiments and the development of novel therapeutic agents based on the iristectorigenin B scaffold.
Table 3: Computational Docking Studies of Iristectorigenin B and Related Compounds
| Compound(s) | Target Protein(s) | Key Finding from Docking |
| Iristectorigenin B, this compound, Tectorigenin | Carbonic Anhydrase IV, VII, XII | Confirmed interactions, suggesting a mechanism for their pharmacological activities. researchgate.netnih.gov |
| Iristectorigenin B and other polyphenols | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Iristectorigenin B showed moderate activity against BChE. researchgate.net |
| Iristectorigenin C | mPGES-1 | Predicted direct binding, elucidating a potential anti-inflammatory mechanism. nih.gov |
Advanced Analytical Methodologies for Iristectorigenin B Research
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography is fundamental to the analysis of Iristectorigenin B, enabling its separation from complex matrices such as plant extracts.
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used method for both the qualitative and quantitative analysis of Iristectorigenin B. mdpi.comnih.govnih.govresearchgate.net This technique separates compounds in a sample based on their interactions with a stationary phase, and the DAD detector provides ultraviolet (UV) spectra for each separated compound, aiding in its identification. researchgate.net
The method has been successfully applied to identify and quantify Iristectorigenin B in the rhizomes of various Iris species. mdpi.comnih.govnih.gov For instance, a validated HPLC-DAD method demonstrated high accuracy and repeatability for the simultaneous analysis of several phenolic compounds, including Iristectorigenin B. nih.gov The validation of these methods typically shows excellent linearity, with correlation coefficients (r²) greater than 0.999, along with low limits of detection and quantification, confirming their suitability for precise quantitative work. mdpi.comnih.govlsmu.lt
Research findings include the quantification of Iristectorigenin B in the rhizomes of Iris hungarica, where its content was determined to be 0.750 ± 0.003 mg/g. mdpi.com HPLC-DAD has also been instrumental in identifying Iristectorigenin B as a constituent in Iris tectorum and Belamcanda chinensis. nih.govresearchgate.net
Table 1: Quantitative Analysis of Iristectorigenin B in Iris hungarica via HPLC-DAD
| Plant Species | Part Used | Compound | Quantity (mg/g of dry weight) |
|---|
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-DAD, making it a powerful tool for the analysis of Iristectorigenin B, especially at low concentrations. mdpi.comnih.govdoaj.org This method combines the high-resolution separation of UPLC with the precise mass detection of MS/MS, which allows for compound characterization based on molecular weight and fragmentation patterns. mdpi.com
In studies on Ukrainian Iris species, UPLC-MS/MS was used for both qualitative and quantitative analyses. mdpi.comnih.govlsmu.ltresearchgate.net In negative ion mode, Iristectorigenin B exhibits a distinct molecular ion peak and fragmentation pattern. mdpi.com The parent ion peak appears at an m/z (mass-to-charge ratio) of 329. mdpi.com A predominant fragmentation pattern observed is the loss of a methyl group (CH₃), resulting in a significant fragment ion at m/z 314. mdpi.com This detailed information is crucial for the unambiguous identification of the compound in complex biological samples. mdpi.com Chromatographic methods have identified Iristectorigenin B with a retention time of 7.53 minutes under specific UPLC conditions. researchgate.netresearchgate.net
Table 2: UPLC-MS/MS Characteristics of Iristectorigenin B (Negative Ion Mode)
| Compound | Retention Time (min) | Parent Ion [M-H]⁻ (m/z) | Major Fragment Ion (m/z) | Fragmentation Detail |
|---|
HPLC-DAD
Spectroscopic Characterization Techniques (for structural elucidation of novel derivatives)
Spectroscopic techniques are indispensable for determining the precise chemical structure of compounds. For novel derivatives of Iristectorigenin B, these methods provide definitive evidence of molecular connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules, including novel Iristectorigenin B derivatives. researchgate.netazolifesciences.com NMR analysis provides detailed information about the carbon-hydrogen framework of a molecule. azolifesciences.com
¹H NMR (Proton NMR): This experiment identifies the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.
¹³C NMR (Carbon NMR): This provides information on the carbon backbone of the molecule.
2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish the connectivity between different atoms within the molecule, allowing for the complete and unambiguous assembly of its structure.
While specific NMR data for Iristectorigenin B is not detailed in the provided context, the structures of related compounds isolated from Iris tectorum have been determined using 1D and 2D NMR spectroscopy. researchgate.netthieme-connect.com The elucidation of a novel derivative would involve comparing its NMR spectra to that of the parent Iristectorigenin B. Changes in chemical shifts and coupling constants would pinpoint the location and nature of the structural modification.
Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which is related to the electronic transitions within a molecule. ijnrd.org This technique is used for both qualitative characterization and quantitative analysis. ijnrd.org The UV spectrum of an isoflavonoid (B1168493) like Iristectorigenin B provides characteristic information about its chromophore system. researchgate.netresearchgate.net
The absorption spectra are used, alongside retention times and mass spectra, to identify known compounds by comparing them to reference standards. mdpi.comnih.gov For a novel derivative of Iristectorigenin B, a shift in the maximum absorption wavelengths (λmax) compared to the parent compound would indicate a modification to the molecule's chromophoric structure, such as the addition or alteration of a substituent on the aromatic rings. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry-Based Metabolomics for In Vivo Studies
Mass spectrometry (MS)-based metabolomics is a highly sensitive and comprehensive approach used to study the metabolic fate of compounds in vivo. revespcardiol.orgfrontiersin.org This systems-level approach allows for the identification and quantification of metabolites in biological fluids and tissues, providing critical insights into the biotransformation of a parent compound. nih.gov
When studying Iristectorigenin B, MS-based metabolomics can be applied to animal models. After administration of the compound, biological samples such as blood plasma and urine are collected. revespcardiol.org These samples are then analyzed, typically using high-resolution mass spectrometry platforms like UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), to generate metabolic profiles. frontiersin.org
By comparing the metabolic profiles of treated groups with control groups, researchers can identify new signals corresponding to metabolites of Iristectorigenin B. These metabolites often include products of phase I (e.g., hydroxylation, demethylation) and phase II (e.g., glucuronidation, sulfation) metabolism. The precise mass measurements and fragmentation data provided by the mass spectrometer are then used to elucidate the structures of these metabolites, mapping the complete metabolic pathway of Iristectorigenin B within the organism. frontiersin.org
Pre Clinical Investigations and Potential Therapeutic Applications of Iristectorigenin B
In Vitro Studies
In vitro research has been instrumental in elucidating the molecular mechanisms underlying the biological effects of Iristectorigenin B. A key area of investigation has been its role as a liver X receptor (LXR) modulator. targetmol.commedchemexpress.com Studies have shown that Iristectorigenin B can stimulate the transcriptional activity of both LXR-α and LXR-β. medchemexpress.comnih.gov This is significant because LXRs are critical regulators of cholesterol and lipid homeostasis. researchgate.net
In macrophage cell lines, such as RAW 264.7, Iristectorigenin B has been observed to suppress cholesterol accumulation in a dose-dependent manner. nih.gov It achieves this by inducing the expression of LXR-responsive genes, including ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). nih.govresearchgate.net These transporters play a crucial role in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. researchgate.net
Furthermore, in vitro studies have highlighted the anti-inflammatory properties of Iristectorigenin B. For instance, extracts containing this compound have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced RAW 264.7 cells. dovepress.com Some research also suggests that Iristectorigenin B may have cytotoxic effects against certain cancer cell lines. mdpi.com
Table 1: Summary of Key In Vitro Findings for Iristectorigenin B
| Cell Line | Key Findings | Reference(s) |
|---|---|---|
| RAW 264.7 Macrophages | Stimulated transcriptional activity of LXR-α and LXR-β. | medchemexpress.comnih.gov |
| RAW 264.7 Macrophages | Suppressed cholesterol accumulation in a dose-dependent manner. | nih.gov |
| RAW 264.7 Macrophages | Induced expression of ABCA1 and ABCG1 genes. | nih.govresearchgate.net |
| RAW 264.7 Macrophages | Inhibited production of NO, IL-6, IL-1β, and TNF-α. | dovepress.com |
| Various Cancer Cell Lines | Exhibited cytotoxic effects. | mdpi.com |
In Vivo Animal Model Studies
Building upon the promising results from in vitro work, researchers have moved to investigate the effects of Iristectorigenin B in animal models. These studies are crucial for understanding the compound's physiological relevance and potential therapeutic efficacy in a whole-organism context.
One of the most significant findings from in vivo research is that Iristectorigenin B does not appear to induce hepatic lipid accumulation, a common side effect of some LXR agonists. nih.gov This suggests that Iristectorigenin B may offer a safer therapeutic window for modulating LXR activity. Specifically, it did not lead to an increase in the expression of lipogenic genes such as sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1 (SCD-1) in the liver. nih.gov
In studies using mouse models of inflammation, extracts containing Iristectorigenin B have demonstrated anti-inflammatory and analgesic effects. dovepress.com For example, in LPS-treated mice, administration of an ethyl acetate (B1210297) extract of Belamcanda chinensis, which contains Iristectorigenin B, led to a dose-dependent reduction in serum levels of TNF-α, IL-1β, IL-6, NO, and prostaglandin (B15479496) E2 (PGE2). dovepress.com Furthermore, in a hot plate test, the extract showed a significant analgesic effect, increasing the pain threshold in mice. dovepress.com Network pharmacology analyses based on metabolites identified in rats have also pointed towards the potential of Iristectorigenin B to regulate proteins associated with various diseases. nih.gov
Table 2: Overview of In Vivo Animal Model Studies on Iristectorigenin B
| Animal Model | Key Findings | Reference(s) |
|---|---|---|
| Mice | Did not induce hepatic lipid accumulation or the expression of key lipogenesis genes. | nih.gov |
| LPS-treated Mice | Reduced serum levels of pro-inflammatory markers (TNF-α, IL-1β, IL-6, NO, PGE2). | dovepress.com |
| Mice (Hot Plate Test) | Demonstrated a significant analgesic effect. | dovepress.com |
| Rats (Metabolite Analysis) | Identified as a potentially bioactive metabolite with multiple putative targets. | nih.gov |
Conceptual Framework for Disease Prevention and Treatment
The preclinical data gathered from both in vitro and in vivo studies have laid the groundwork for a conceptual framework regarding the potential of Iristectorigenin B in preventing and treating several major categories of human disease.
Oxidative Stress-Related Disorders
Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of chronic diseases. mdpi.com Iristectorigenin B has been identified as a potent antioxidant. biosynth.com Its ability to scavenge free radicals suggests it could be beneficial in mitigating the cellular damage that contributes to conditions like cancer, diabetes, and neurodegenerative diseases. biosynth.comnih.gov The antioxidant properties of Iristectorigenin B are a recurring theme in the scientific literature, positioning it as a promising candidate for therapies targeting oxidative stress-related pathologies. biosynth.comnih.gov
Inflammatory Conditions
Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and atherosclerosis. jscimedcentral.comhearts4heart.org.au The anti-inflammatory effects of Iristectorigenin B have been demonstrated in multiple studies. biosynth.comdovepress.com By inhibiting the production of pro-inflammatory mediators, Iristectorigenin B may help to dampen the inflammatory response and alleviate the symptoms of various inflammatory conditions. dovepress.com Its mechanism of action appears to involve the modulation of key inflammatory pathways, making it a molecule of interest for the development of new anti-inflammatory agents. biosynth.comjscimedcentral.com
Cancer Research
The potential of Iristectorigenin B in cancer research is an area of active investigation. biosynth.combiosynth.com Isoflavones, as a class of compounds, are known for their potential anticancer effects. biosynth.com Preliminary studies suggest that Iristectorigenin B may possess cytotoxic activity against certain cancer cells. mdpi.com Furthermore, its anti-inflammatory and antioxidant properties could also contribute to its cancer-preventive potential, as both inflammation and oxidative stress are known to play roles in tumorigenesis. biosynth.comjscimedcentral.com Network pharmacology studies have also identified cancer-related proteins as potential targets of Iristectorigenin B. nih.gov
Cardiovascular Health and Atherosclerosis
Atherosclerosis, the underlying cause of many cardiovascular diseases, is characterized by the buildup of cholesterol-laden plaques in the arteries and is considered a chronic inflammatory disease. hearts4heart.org.au The ability of Iristectorigenin B to modulate LXR activity and promote reverse cholesterol transport is highly relevant to cardiovascular health. nih.govresearchgate.net By enhancing the removal of cholesterol from macrophages, Iristectorigenin B could help to prevent the formation of foam cells, a key event in the development of atherosclerotic plaques. researchgate.net Its anti-inflammatory properties further support its potential in combating atherosclerosis. biosynth.com Moreover, the lack of induction of hepatic steatosis makes Iristectorigenin B a particularly attractive candidate for the development of therapies aimed at improving cardiovascular health. nih.gov
Metabolic Disorders (e.g., Hyperlipidemia)
Iristectorigenin B has demonstrated potential in the management of metabolic disorders, particularly hyperlipidemia, which is characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood. researchgate.netpjmhsonline.com This condition is a significant risk factor for cardiovascular diseases. nih.gov
Research indicates that Iristectorigenin B, an isoflavone (B191592) isolated from Belamcanda chinensis, acts as a modulator of liver X receptors (LXRs), specifically LXR-α and LXR-β. researchgate.netnih.govchemsrc.com LXRs are crucial regulators of cholesterol, fatty acid, and glucose homeostasis. researchgate.netfrontiersin.org By activating these receptors, Iristectorigenin B can influence the expression of genes involved in lipid metabolism. researchgate.netnih.gov
In preclinical studies using macrophage cell lines, Iristectorigenin B was found to suppress cholesterol accumulation in a dose-dependent manner. researchgate.netnih.gov It achieved this by inducing the expression of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). researchgate.netnih.govfrontiersin.org These transporters play a vital role in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it back to the liver for excretion. researchgate.net Specifically, at a 10 µM concentration, Iristectorigenin B increased the mRNA expression levels of both ABCA1 and ABCG1 by 2.0 and 1.9-fold, respectively. researchgate.net This led to an increase in cholesterol efflux to high-density lipoprotein (HDL) and a reduction in cellular cholesterol concentration in macrophages. researchgate.net
A significant finding is that while promoting cholesterol efflux, Iristectorigenin B did not induce hepatic lipid accumulation. researchgate.netnih.gov It did not increase the expression of lipogenesis-related genes such as sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1 (SCD-1) in the liver. researchgate.netnih.gov This selective action makes it a promising candidate for further investigation, as some other LXR agonists have been associated with the undesirable side effect of increasing liver fat. researchgate.net
Through its action as a dual LXR agonist, Iristectorigenin B regulates key genes involved in cholesterol balance within macrophage cells without promoting the buildup of lipids in the liver. researchgate.netnih.gov These findings suggest its potential as a therapeutic agent for conditions like atherosclerosis, which is closely linked to hyperlipidemia. researchgate.netfrontiersin.org
Table 1: Effects of Iristectorigenin B on Key Genes and Processes in Lipid Metabolism
| Target | Model System | Observed Effect | Reference |
| LXR-α and LXR-β | Macrophage RAW 264.7 cells | Stimulated transcriptional activity | researchgate.netnih.gov |
| Cholesterol Accumulation | Macrophage RAW 264.7 cells | Suppressed in a dose-dependent manner | researchgate.netnih.gov |
| ABCA1 mRNA Expression | Macrophage RAW 264.7 cells | Increased by 2.0-fold at 10 µM | researchgate.net |
| ABCG1 mRNA Expression | Macrophage RAW 264.7 cells | Increased by 1.9-fold at 10 µM | researchgate.net |
| Cholesterol Efflux to HDL | Macrophages | Increased | researchgate.net |
| Hepatic Lipid Accumulation | In vivo models | Not induced | researchgate.netnih.gov |
| SREBP-1c, FAS, SCD-1 Expression | Hepatic cells | Not induced | researchgate.netnih.gov |
Age-Related Degenerative Disorders
Iristectorigenin B has also been investigated for its potential role in mitigating age-related degenerative disorders. nih.gov These conditions are often associated with chronic low-grade inflammation and cellular senescence. nih.govchemfaces.com
One of the key processes in aging is the secretion of a pro-inflammatory cocktail of molecules known as the senescence-associated secretory phenotype (SASP). nih.govchemfaces.com In a study investigating inhibitors of SASP formation, Iristectorigenin B was identified as one of several plant constituents that showed considerable inhibition of interleukin-6 (IL-6) production, a key marker of SASP, in human fibroblast cells. nih.govchemfaces.com This suggests that Iristectorigenin B may help to alleviate the chronic inflammation associated with aging.
Furthermore, the neuroprotective effects of compounds from the Iris genus, to which Iristectorigenin B belongs, have been noted. nih.govresearchgate.net Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons and are often linked to oxidative stress and neuroinflammation. researchgate.netmdpi.comcuestionesdefisioterapia.com While direct studies on Iristectorigenin B's neuroprotective mechanisms are still emerging, related compounds and extracts from Iris species have shown promise in protecting neuronal cells. nih.govresearchgate.net For instance, some flavonoids have been shown to have neuroprotective effects by modulating microglia activity and reducing the release of neurotoxic factors. mdpi.com The anti-inflammatory properties of Iristectorigenin B, demonstrated by its ability to inhibit SASP factors, could be a contributing mechanism to potential neuroprotection. nih.gov
Table 2: Investigated Effects of Iristectorigenin B in the Context of Age-Related Disorders
| Investigated Area | Model System | Finding | Reference |
| Senescence-Associated Secretory Phenotype (SASP) | Human BJ fibroblasts | Showed considerable inhibition of IL-6 production | nih.govchemfaces.com |
| Chronic Low-Grade Inflammation | Cellular models | Implicated as a potential mitigator | nih.gov |
| Neuroprotection | General context of Iris species | Extracts and related compounds show neuroprotective properties | nih.govresearchgate.net |
Future Research Directions and Challenges
Elucidation of Comprehensive Biosynthetic Pathways
While it is known that Iristectorigenin B is a product of the phenylpropanoid pathway, the specific enzymatic steps and regulatory mechanisms leading to its formation remain largely uncharacterized. frontiersin.org In legumes, isoflavonoids are synthesized via a branch of the flavonoid biosynthesis pathway, starting with the precursor p-coumaroyl-CoA. frontiersin.org Key enzymes such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) are involved in the initial steps. frontiersin.org However, the precise pathway in non-leguminous plants like those in the Iridaceae family, where Iristectorigenin B is abundant, is not as well understood. frontiersin.orgndl.go.jp
Future research should focus on identifying and characterizing the specific enzymes, such as isoflavone (B191592) synthase and subsequent modifying enzymes (e.g., hydroxylases, methyltransferases), responsible for the conversion of common flavonoid precursors into Iristectorigenin B. Transcriptome analysis of different organs of Belamcanda chinensis has revealed putative genes involved in the isoflavonoid (B1168493) biosynthesis pathway, providing a starting point for such investigations. frontiersin.org Understanding the complete biosynthetic pathway is crucial for several reasons. It can enable the metabolic engineering of plants or microorganisms for enhanced production of Iristectorigenin B. Furthermore, a detailed understanding of its biosynthesis could provide insights into the evolution of secondary metabolite pathways in plants. ndl.go.jp
Discovery of Novel Biological Activities and Mechanisms
Iristectorigenin B has been identified as a modulator of the liver X receptor (LXR), stimulating the transcriptional activity of both LXR-α and LXR-β. researchgate.netmedchemexpress.comtargetmol.com This activity leads to the increased expression of genes involved in cholesterol homeostasis, such as ABCA1 and ABCG1, in macrophages. researchgate.net This suggests a potential role in the prevention or treatment of atherosclerosis. biosynth.com Additionally, antioxidant and anti-inflammatory properties have been attributed to this compound. biosynth.comchemfaces.com
However, the full spectrum of its biological activities is likely yet to be discovered. Future research should explore other potential therapeutic areas, including its effects on various types of cancer, neurodegenerative diseases, and metabolic disorders. biosynth.comresearchgate.net Studies have already indicated that extracts containing Iristectorigenin B may have cytotoxic effects on cancer cells and could play a role in managing diseases related to oxidative stress. researchgate.netresearchgate.net Investigating the underlying molecular mechanisms of any newly discovered activities will be paramount. This includes identifying specific protein targets and signaling pathways that are modulated by Iristectorigenin B. For instance, its anti-inflammatory effects could be mediated through the inhibition of pathways like NF-κB. chemfaces.com
Development of Advanced Synthetic and Semi-Synthetic Approaches
Currently, Iristectorigenin B is primarily obtained through isolation from natural sources. biosynth.com This method can be inefficient and yield low quantities, hindering extensive preclinical and clinical research. The development of efficient and scalable chemical synthesis or semi-synthesis methods is therefore a critical challenge. nih.gov
Advanced synthetic strategies could provide a reliable and cost-effective supply of Iristectorigenin B. mdpi.com This would also allow for the creation of a library of structural analogs. Through semi-synthetic modifications of the Iristectorigenin B scaffold, it may be possible to enhance its bioactivity, improve its pharmacokinetic properties, or reduce potential toxicity. nih.gov The complex structure of flavonoids presents a challenge for total synthesis, but modern synthetic methodologies offer promising avenues to overcome these hurdles. mdpi.com
Integration of Omics Technologies (e.g., Network Pharmacology, Gene Set Enrichment Analysis)
The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, coupled with computational approaches like network pharmacology and Gene Set Enrichment Analysis (GSEA), offers a powerful strategy to accelerate research on Iristectorigenin B. researchgate.netgsea-msigdb.org
Network pharmacology can be used to predict potential protein targets and signaling pathways for Iristectorigenin B by analyzing its interactions with a network of disease-related genes and proteins. researchgate.netnih.gov A study on Iris tectorum Maxim, which contains Iristectorigenin B, utilized network pharmacology to identify potential targets associated with cancer and cardiovascular diseases. researchgate.netnih.gov GSEA can then be employed to determine whether the sets of genes regulated by Iristectorigenin B are statistically significant in relation to specific biological states or diseases. gsea-msigdb.org This integrated approach can provide a more holistic understanding of the compound's mechanism of action and guide the design of future experimental studies. researchgate.net For instance, network pharmacology has been used to identify key active components in traditional medicines and their mechanisms of action against complex diseases. frontiersin.org
Exploration of Synergy with Other Bioactive Compounds
The therapeutic efficacy of natural compounds can often be enhanced when used in combination with other bioactive molecules. rjpharmacognosy.irfrontiersin.org This synergistic effect can lead to improved treatment outcomes, allow for lower doses of individual compounds, and potentially reduce the development of drug resistance. frontiersin.org
Future research should investigate the potential synergistic effects of Iristectorigenin B with other phytochemicals or conventional drugs. For example, its antioxidant properties could complement the action of other antioxidants, leading to a more potent effect. rjpharmacognosy.ir In the context of cancer therapy, combining Iristectorigenin B with existing chemotherapeutic agents could enhance their efficacy or overcome resistance mechanisms. frontiersin.org Studies have shown that combinations of different phenolic and flavonoid compounds can result in significant synergistic antioxidant effects. rjpharmacognosy.ir Similarly, exploring its interactions with other compounds found in Iris species could reveal potent combinations with unique therapeutic benefits. mdpi.com
Q & A
Q. What validated analytical methods are recommended for quantifying Iristectorigenin B in plant extracts?
High-performance liquid chromatography (HPLC) with diode array detection (DAD) is widely used. Key parameters include:
- Column : C18 reversed-phase (150 mm × 4.6 mm, 5 µm) .
- Mobile phase : Gradient elution with 0.1% formic acid (A) and methanol (B) .
- Detection wavelength : 268 nm (optimal for isoflavonoids) .
- Calibration : Linear regression of standard curves (e.g., 20–500 µg/mL) with R² >0.99 . Method validation should include precision, accuracy, and limits of detection (LOD/LOQ) .
Q. How can researchers confirm the identity and purity of synthesized Iristectorigenin B?
- Spectroscopic techniques : NMR (¹H/¹³C) for structural elucidation; mass spectrometry (MS) for molecular weight confirmation (m/z 330.074) .
- Chromatographic purity : ≥99% via HPLC-DAD, with absence of secondary peaks .
- Physical properties : Verify density (1.483 g/cm³), refractive index (1.67), and solubility in methanol/DMSO .
Q. What physicochemical properties of Iristectorigenin B are critical for experimental design?
- Solubility : Poor aqueous solubility (use DMSO for stock solutions; ≤0.1% final concentration in cell assays) .
- Stability : Degradation risks under prolonged light exposure; store at –20°C in amber vials .
- LogP : 2.59 (indicates moderate lipophilicity, relevant for membrane permeability studies) .
Advanced Research Questions
Q. How to design experiments evaluating Iristectorigenin B’s dual LXR-α/LXR-β modulation?
- In vitro models : Use luciferase reporter assays in HEK293T cells transfected with LXR-α/β response elements .
- Dose-response : Test 1–100 µM; include T0901317 (LXR agonist) and SR9238 (inverse agonist) as controls .
- Transcriptional activity : Measure mRNA levels of LXR targets (e.g., ABCA1, SREBP-1c) via qPCR .
- Data normalization : Use Renilla luciferase for dual-luciferase assays .
Q. How to address contradictions in bioactivity data across studies (e.g., pro- vs. anti-inflammatory effects)?
- Variable analysis : Assess cell type specificity (e.g., macrophage vs. hepatocyte models), LXR isoform dominance, and co-factor availability .
- Dose dependency : Non-monotonic responses may occur due to off-target effects at high concentrations .
- Metabolic context : Evaluate effects under lipid-loaded vs. normal conditions (e.g., oxysterol levels influence LXR activity) .
Q. What considerations are critical for translating in vitro Iristectorigenin B doses to in vivo models?
Use body surface area (BSA) normalization:
- Formula : Animal dose (mg/kg) = Human dose × (Human Km / Animal Km) .
- Example : A mouse dose of 20 mg/kg converts to 10 mg/kg in rats (Km coefficients: 3 vs. 6) .
- Validation : Monitor plasma pharmacokinetics and tissue distribution (e.g., liver accumulation via LC-MS) .
Q. How to optimize extraction protocols for Iristectorigenin B from Iris species?
- Solvent selection : Methanol:water (70:30) maximizes yield due to compound polarity .
- Ultrasound-assisted extraction (UAE) : 40 kHz, 30 minutes, 50°C improves efficiency .
- Post-extraction : Centrifuge at 10,000 × g to remove polysaccharide interference .
Q. What strategies resolve co-elution issues in HPLC analysis of Iristectorigenin B?
- Column optimization : Test HILIC or phenyl-hexyl columns for polar isoflavonoids .
- Mobile phase modifiers : 0.1% acetic acid improves peak symmetry .
- Tandem MS : Use UHPLC-QTOF-MS for unambiguous identification (e.g., m/z 315.0474 fragment for Iristectorigenin B) .
Methodological Notes
- Data reproducibility : Perform ≥3 technical replicates for HPLC quantification; report relative standard deviation (RSD) .
- Ethical compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and dosing .
- Literature gaps : Prioritize studies comparing Iristectorigenin B with structural analogs (e.g., Iristectorigenin A) to establish structure-activity relationships (SAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
